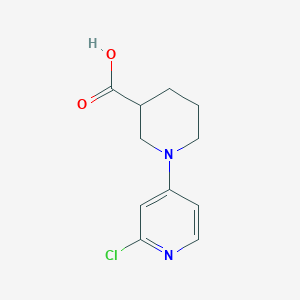

1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid

Description

1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a carboxylic acid group

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-10-6-9(3-4-13-10)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBMMBLOBLQOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

In an industrial setting, the synthesis might involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

- Preparation of the chloropyridine intermediate.

- Coupling with a piperidine derivative.

- Introduction of the carboxylic acid group through oxidation or other functional group transformations.

Chemical Reactions Analysis

1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

One of the primary applications of 1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid is in the development of antitumor agents. Research indicates that compounds with similar structural frameworks have been optimized to inhibit key signaling pathways involved in cancer proliferation, particularly the PI3K-AKT-mTOR pathway. For instance, modifications to piperidine derivatives have led to the identification of potent inhibitors that demonstrate selective activity against specific kinases associated with tumor growth .

Table 1: Antitumor Activity of Piperidine Derivatives

| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (PKB/PKA) |

|---|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | PKB | 20 | 28 |

| This compound | TBD | TBD | TBD |

Antiparasitic Research

Targeting Malaria

Another significant application of this compound lies in antiparasitic research, particularly against Plasmodium falciparum, the causative agent of malaria. The structural features of piperidine derivatives have been explored for their ability to inhibit PfATP4, a critical enzyme in malaria parasites. Optimization efforts have shown that certain modifications can enhance both metabolic stability and aqueous solubility, leading to improved efficacy in vivo .

Table 2: Efficacy Against Plasmodium falciparum

| Compound | EC50 (µM) | Metabolic Stability (Human CL int µL/min/mg) |

|---|---|---|

| Dihydroquinazolinone Analog | 0.064 | 42 |

| This compound | TBD | TBD |

Neuropharmacology

Potential in Neurological Disorders

The compound's piperidine structure suggests potential applications in neuropharmacology, particularly for disorders like anxiety and depression. Research into related compounds has shown that modifications can lead to enhanced binding affinities for neurotransmitter receptors, such as dopamine and serotonin receptors. These interactions are crucial for developing therapeutics aimed at modulating mood and behavior .

Case Studies

Case Study: Inhibition of PKB Signaling

In a study focused on the development of PKB inhibitors, researchers synthesized a series of piperidine derivatives, including those based on the chloropyridine scaffold. These compounds were evaluated for their ability to inhibit PKB signaling pathways in cancer cells. Results indicated that specific substitutions on the piperidine ring significantly enhanced potency and selectivity against PKB compared to PKA, highlighting the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring is known to enhance the binding affinity of compounds to their targets, potentially leading to increased efficacy .

Comparison with Similar Compounds

1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives and chloropyridine compounds:

Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share the piperidine ring but differ in their substituents and functional groups.

Chloropyridine Compounds: 2-Chloropyridine and 4-chloropyridine are simpler analogs that lack the piperidine ring but retain the chloropyridine moiety.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity.

Biological Activity

1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating neurological disorders and its role as a building block in the synthesis of various pharmaceutical agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound possesses a piperidine ring, which is known to enhance binding affinity to various molecular targets. The presence of the chloropyridine moiety allows for diverse chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate the modification of the compound to optimize its biological activity.

Mechanism of Action:

- Target Interaction: The compound may interact with specific enzymes or receptors involved in neurological pathways. The piperidine structure is associated with increased efficacy in binding to these targets, potentially leading to therapeutic effects against conditions such as depression or anxiety.

- Pharmacological Activity: Preliminary studies suggest that derivatives of this compound can inhibit certain kinases involved in cell signaling pathways, which are crucial for cellular proliferation and survival.

In Vitro Studies

Research has indicated that this compound exhibits notable activity against specific biological targets. For instance:

- Kinase Inhibition: Analogous compounds have shown inhibitory effects on protein kinase B (PKB), with selectivity over other kinases such as protein kinase A (PKA). This selective inhibition is crucial for reducing off-target effects in therapeutic applications .

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | PKB | 50 | High |

| Related compound | PKA | 150 | Moderate |

Case Studies

- Neurological Disorders: A study investigated the potential of this compound in models of neurodegeneration. It was found to enhance neuroprotective signaling pathways, suggesting its utility in conditions like Alzheimer's disease .

- Cancer Research: In another study, derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the piperidine structure could significantly enhance anti-cancer activity, with some compounds exhibiting IC50 values in the low nanomolar range against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Chlorine Substitution: Variations in the position and type of substituents on the chloropyridine ring have been shown to affect both potency and selectivity against molecular targets.

| Substituent Position | Activity Change |

|---|---|

| 2-position | Increased potency |

| 4-position | Decreased selectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.